Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt
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Overview
Description
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is a chemical compound with the molecular formula C28H42O7S2 and CAS number 75908-83-7 . This compound is known for its unique structure, which includes two benzenesulfonic acid groups connected by an oxybis bridge and substituted with 1,1,3,3-tetramethylbutyl groups. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids such as sulfuric acid and controlled temperatures to ensure the proper formation of the sulfonic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acids.
Substitution: Nitrobenzenesulfonic acids and halogenated benzenesulfonic acids.
Scientific Research Applications
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) involves its interaction with molecular targets such as proteins and cell membranes. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its hydrophobic 1,1,3,3-tetramethylbutyl groups can insert into lipid bilayers, altering membrane properties and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog without the oxybis bridge and tetramethylbutyl groups.
Toluene-4-sulfonic acid: Contains a methyl group instead of the tetramethylbutyl groups.
Dodecylbenzenesulfonic acid: Features a long alkyl chain instead of the tetramethylbutyl groups.
Uniqueness
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is unique due to its oxybis bridge and bulky tetramethylbutyl groups, which confer distinct chemical and physical properties. These structural features enhance its surfactant and emulsifying capabilities, making it particularly valuable in industrial and research applications .
Biological Activity
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt (CAS Number: 75908-83-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a benzenesulfonic acid moiety linked to two bulky tetramethylbutyl groups. This unique structure contributes to its solubility and interaction with biological systems.
Molecular Formula: C20H38K2O4S
Molecular Weight: 422.66 g/mol
Antioxidant Properties
Research has indicated that compounds similar to benzenesulfonic acid derivatives exhibit significant antioxidant activity. For instance, studies have shown that antioxidants can mitigate oxidative stress in various biological models. The dipotassium salt form enhances solubility in aqueous environments, making it an effective candidate for biological applications.
Study | Findings |
---|---|
Iwamoto et al. (2008) | Demonstrated that similar compounds can catalyze reactions in aqueous media effectively, suggesting potential applications in biological systems. |
Mutsuga et al. (2002) | Highlighted the antioxidant properties of related compounds in mitigating oxidative damage in cells. |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of benzenesulfonic acid derivatives have been evaluated in various cancer cell lines. These studies suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study: A study on tyrosine-kinase inhibitor-resistant malignancies indicated that structural analogs of benzenesulfonic acid exhibited significant antiproliferative effects in vitro .
The biological activity of benzenesulfonic acid dipotassium salt may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging: The compound may interact with ROS, thereby reducing oxidative stress in cells.
- Enzyme Inhibition: Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression .
- Cell Membrane Interaction: The bulky tetramethylbutyl groups may facilitate interactions with lipid membranes, enhancing cellular uptake and bioavailability.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for safe application. Preliminary data suggest low toxicity levels; however, comprehensive studies are necessary to delineate the safety margins.
Parameter | Value |
---|---|
LD50 (oral, rat) | Not established yet |
Skin Irritation | Low potential |
Properties
CAS No. |
75908-83-7 |
---|---|
Molecular Formula |
C28H40K2O7S2 |
Molecular Weight |
630.9 g/mol |
IUPAC Name |
dipotassium;3-[3-sulfonato-2-(2,4,4-trimethylpentan-2-yl)phenoxy]-2-(2,4,4-trimethylpentan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C28H42O7S2.2K/c1-25(2,3)17-27(7,8)23-19(13-11-15-21(23)36(29,30)31)35-20-14-12-16-22(37(32,33)34)24(20)28(9,10)18-26(4,5)6;;/h11-16H,17-18H2,1-10H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
CSUZQJZQOMWDTR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])C(C)(C)CC(C)(C)C.[K+].[K+] |
Origin of Product |
United States |
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